1-Methylundecylamine

Phase behavior Handling Formulation

Linear dodecylamine solidifies at room temperature, complicating automated dispensing and cold-climate formulation. 1-Methylundecylamine (CAS 13865-46-8) remains liquid at 25°C (mp ~24.5°C vs. 28-32°C for dodecylamine), eliminating pre-heating steps. The α-methyl branch also moderates nucleophilicity, improving selectivity in amine derivatization. • Liquid at ambient temperature - compatible with automated parallel synthesis rigs. • Depressed solidification point - ensures pumpability in cold-climate corrosion inhibitor formulations. • Sterically tuned amine head group - reduces over-acylation risk in multi-step syntheses. Supplied as 95% pure research-grade material with global shipping.

Molecular Formula C12H27N
Molecular Weight 185.35 g/mol
CAS No. 13865-46-8
Cat. No. B076059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylundecylamine
CAS13865-46-8
Molecular FormulaC12H27N
Molecular Weight185.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)N
InChIInChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11,13H2,1-2H3
InChIKeyVXUXKOBYNVVANW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylundecylamine Procurement Profile


1‑Methylundecylamine (syn. dodecan‑2‑amine, 2‑aminododecane) is a C₁₂ primary aliphatic amine with a methyl substituent at the α‑carbon, giving it a secondary amine carbon structure. Its molecular formula is C₁₂H₂₇N and molecular weight 185.35 g·mol⁻¹ [1]. It is offered as a 95% pure research‑grade liquid or low‑melting solid, typically classified under EINECS 237‑612‑4 and customs code 2921199090 for acyclic monoamines . Its structural hallmark—the proximal methyl branch—distinguishes it from the linear isomer dodecylamine and underpins its physical‑property differentiation.

Research-grade branched C12 primary amine with α-methyl substitution for property-differentiation studies
Room-temperature liquid format supports automated liquid-handling and cold-flow formulation workflows
Sterically hindered amine head group reported to moderate derivatization rates in class-level studies

1-Methylundecylamine Swap Limitations


Substituting 1‑methylundecylamine with its closest linear analog, dodecylamine (1‑aminododecane, CAS 124‑22‑1), ignores that the α‑methyl branch alters not only bulk physical state (liquid vs. solid at ambient temperatures) but also modulates the basicity and steric environment of the amine head group . Although direct functional comparison data are scarce in the open literature, the positional isomerism inevitably affects solubility, adsorption at interfaces, and nucleophilicity—factors critical to end‑use performance in corrosion inhibition, surfactant formulations, and derivatization chemistry. Relying on generic alkylamines without verifying property‑driven equivalence therefore risks suboptimal process yields or product stability.

Phase Linear dodecylamine is a waxy solid at 25°C; direct substitution may require heated dispensing and risks solidification in transfer lines.
Reactivity α-methyl branching may reduce nucleophilicity; derivatization kinetics and selectivity profiles may not transfer from linear alkylamines.
Regulatory Unique EINECS identity (237-612-4) is not covered by dodecylamine registrations; requires independent compliance verification.

1-Methylundecylamine Key Differentiators


Phase Behavior: Room-Temperature Liquid

The target compound's predicted melting point (24.48°C, mean of weighted MP) is approximately 3.8°C below the experimentally reported range for dodecylamine (28.0–32.0°C) . At 25°C standard laboratory conditions, 1‑methylundecylamine exists as a free‑flowing liquid, whereas the linear comparator dodecylamine is a waxy solid requiring melting before transfer. This lower melting point, attributable to the α‑methyl branch disrupting crystal packing, can simplify liquid‑phase handling in automatic dispensing systems.

Melting point
Cross-study comparable
~24.5°C vs. 28–32°C (ΔTm ≈ −3.8°C)
Reported lower solidification point supports room-temperature liquid handling.
Predicted vs. vendor-reported values; confirm lot-specific phase behavior.
Phase behavior Handling Formulation

Boiling Point: Milder Distillation

1‑Methylundecylamine boils at 249.7°C (760 mmHg), which is approximately 10°C lower than the boiling point of dodecylamine (~259°C at 760 mmHg) . While both are high‑boiling, the lower boiling point of the branched isomer can reduce thermal stress during vacuum distillation recovery, minimize by‑product degradation, and allow separation from high‑boiling impurities that overlap with the linear amine boiling range.

Boiling point
Cross-study comparable
249.7°C vs. ~259°C (ΔTb ≈ −9.3°C)
Milder distillation conditions may reduce thermal stress during purification.
Calculated value; verify under process-scale conditions.
Separation Purification Process chemistry

Lipophilicity: Better Aqueous Compatibility

Computed XLogP3 values indicate a lipophilicity decrease for 1‑methylundecylamine (XLogP3 = 4.8) relative to dodecylamine (XLogP3 = 5.0) [1][2]. The 0.2‑unit difference, while small, reflects the steric influence of the α‑methyl group that slightly increases the compound's affinity for aqueous phases. In surfactant formulations, this can shift the hydrophilic‑lipophilic balance (HLB) and alter micellization behavior without changing the carbon number.

Lipophilicity
Supporting evidence
XLogP3 4.8 vs. 5.0 (ΔXLogP3 = −0.2)
Slightly reduced lipophilicity reported to improve aqueous-phase compatibility.
Computed value; experimental partition coefficient may vary.
Partition coefficient Formulation Bioavailability

Steric Hindrance for Selective Derivatization

Placing the amino group at the 2‑position of the dodecane backbone creates a secondary carbon center adjacent to the –NH₂, introducing steric hindrance not present in linear 1‑aminoalkanes. Empirical evidence from the broader class of 2‑aminoalkanes shows that N‑acylation and N‑alkylation rates can be reduced by 30–50% relative to unhindered primary amines under identical conditions [1]. While quantitative data specific to 1‑methylundecylamine are lacking, the consistent class‑level trend supports its use as a selectivity‑modulating reagent in amide synthesis or Schiff base formation when over‑reaction at a single amino site must be controlled.

Steric hindrance
Class-level inference
Slower acylation kinetics reported for α-branched primary amines
May support selectivity-modulated derivatization; data to verify for this compound.
Inferred from 2-aminoalkane literature; direct measurement lacking.
Synthetic chemistry Steric effects Selectivity

Regulatory: Unique Inventory Identity

1‑Methylundecylamine carries a unique EC Number (237‑612‑4) and EINECS designation, distinguishing it from the linear isomer dodecylamine (EC 204‑662‑8) [1][2]. This separate inventory listing means that the branched amine is not automatically covered by existing registrations or exemptions for “dodecylamine” under REACH, TSCA, or other chemical control regulations. Procurement teams must verify the specific CAS number against their jurisdiction’s chemical inventory before import or use.

Regulatory identity
Cross-study comparable
EINECS 237-612-4 vs. 204-662-8
Non-overlapping inventory listing requires independent regulatory review.
Verify CAS-specific status under REACH/TSCA before import.
Regulatory compliance Inventory Global trade

1-Methylundecylamine Application Scenarios


Automated Surfactant Synthesis

Because 1‑methylundecylamine remains liquid at 25°C (melting point ~24.5°C vs. dodecylamine’s 28–32°C), it can be directly dispensed in automated parallel synthesis rigs without pre‑heating . R&D teams building small‑scale libraries of N‑functionalized amines for surfactant screening benefit from fewer processing steps and lower risk of solidification errors.

Low-Temperature Corrosion Inhibitors

In cold‑climate oilfield or pipeline applications, inhibitor formulations must retain pumpability. The α‑methyl branch depresses the solidification point relative to linear amines . Although direct comparative inhibition efficiency data are unavailable, the inherent physical‑state advantage supports selection when low‑temperature flow is non‑negotiable.

Steric-Controlled Derivatization

The 2‑amino position hinders nucleophilic attack at −NH₂, a class‑level effect that allows chemists to moderate reaction rates and improve selectivity in multi‑step syntheses [1]. 1‑Methylundecylamine serves as a pro‑selectivity building block when over‑acylation of a more reactive linear amine would be problematic.

Application
Selection Property
Validation Focus
Automated surfactant synthesis
Room-temperature liquid state
Dispensing reproducibility without pre-heating
Low-temperature corrosion inhibitors
Depressed solidification point
Cold-flow pumpability and formulation stability
Steric-controlled derivatization
α-branched amine steric profile
Reaction rate moderation and selectivity outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylundecylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.